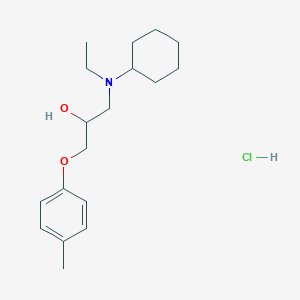

1-(Cyclohexyl(ethyl)amino)-3-(p-tolyloxy)propan-2-ol hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(Cyclohexyl(ethyl)amino)-3-(p-tolyloxy)propan-2-ol hydrochloride is a chemical compound that has garnered interest in various fields of scientific research. This compound is known for its unique structure, which includes a cyclohexyl group, an ethylamino group, and a p-tolyloxy group attached to a propanol backbone. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Cyclohexyl(ethyl)amino)-3-(p-tolyloxy)propan-2-ol hydrochloride typically involves multiple steps:

Formation of the Intermediate: The initial step involves the reaction of cyclohexylamine with ethyl bromide to form N-ethylcyclohexylamine.

Ether Formation: The next step involves the reaction of N-ethylcyclohexylamine with epichlorohydrin to form an intermediate compound.

Substitution Reaction: The intermediate is then reacted with p-cresol (4-methylphenol) under basic conditions to form the final product.

Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by reacting with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Batch or Continuous Processing: Depending on the scale, the reactions can be carried out in batch reactors or continuous flow reactors.

Purification: The crude product is purified using techniques such as recrystallization, distillation, or chromatography.

Quality Control: The final product undergoes rigorous quality control to ensure purity and consistency.

Análisis De Reacciones Químicas

Types of Reactions

1-(Cyclohexyl(ethyl)amino)-3-(p-tolyloxy)propan-2-ol hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydroxyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are used under basic conditions.

Major Products

Oxidation: Produces ketones or aldehydes.

Reduction: Produces alcohols or amines.

Substitution: Produces various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Therapeutic Applications

The compound has been studied for its interaction with neurotransmitter systems, suggesting potential roles as an antagonist or modulator at specific receptors. This could influence pathways involved in mood regulation or pain perception. Detailed pharmacodynamic studies are necessary to fully elucidate its mechanisms of action .

Potential Uses in Medicinal Chemistry

- Neurological Disorders : Given its interaction with neurotransmitter systems, the compound may be explored for applications in treating conditions like depression or anxiety disorders.

- Pain Management : Its potential modulation of pain perception pathways could lead to developments in analgesic therapies.

- Antiviral Activity : Although not extensively documented, compounds with similar structures have shown antiviral properties, indicating that further research could uncover similar effects for this compound .

Case Study: Antiviral Properties

A study focused on the development of antiviral drugs highlighted the importance of structural components similar to those found in this compound. The presence of cycloalkyl moieties has been linked to enhanced activity against viral polymerases, which may suggest avenues for further exploration regarding this compound's antiviral potential .

Summary of Applications

| Application Area | Potential Uses | Research Status |

|---|---|---|

| Neurological Disorders | Treatment for depression and anxiety | Emerging research |

| Pain Management | Modulation of pain perception | Preliminary studies needed |

| Antiviral Activity | Potential against viral infections | Limited but promising findings |

| Anticancer Activity | Inhibition of cancer cell proliferation | Related compounds show promise |

Mecanismo De Acción

The mechanism of action of 1-(Cyclohexyl(ethyl)amino)-3-(p-tolyloxy)propan-2-ol hydrochloride involves its interaction with specific molecular targets:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to inhibition or activation of specific pathways.

Pathways Involved: The exact pathways depend on the specific application and target but may include signal transduction, metabolic pathways, or gene expression regulation.

Comparación Con Compuestos Similares

Similar Compounds

- 1-(Cyclohexyl(ethyl)amino)-3-(m-tolyloxy)propan-2-ol hydrochloride

- 1-(Cyclohexyl(ethyl)amino)-3-(o-tolyloxy)propan-2-ol hydrochloride

- 1-(Cyclohexyl(ethyl)amino)-3-(phenoxy)propan-2-ol hydrochloride

Uniqueness

1-(Cyclohexyl(ethyl)amino)-3-(p-tolyloxy)propan-2-ol hydrochloride is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the p-tolyloxy group, in particular, may confer distinct properties compared to its m-tolyloxy and o-tolyloxy analogs.

Actividad Biológica

Chemical Structure and Properties

1-(Cyclohexyl(ethyl)amino)-3-(p-tolyloxy)propan-2-ol hydrochloride can be described structurally as follows:

- Molecular Formula : C16H25ClN1O2

- Molecular Weight : 295.84 g/mol

- CAS Number : 76578-14-8

The compound features a cyclohexyl group, an ethyl amino group, and a p-tolyloxy moiety, which contribute to its pharmacological properties.

Pharmacological Profile

Research indicates that this compound exhibits significant biological activity primarily through its interaction with specific receptors and enzymes. The following areas have been explored:

- Adrenergic Receptor Modulation : Similar compounds have shown activity as adrenergic receptor modulators, which can influence cardiovascular and central nervous system functions. Studies have demonstrated that such compounds can act as agonists or antagonists at adrenergic receptors, potentially leading to varied physiological effects including vasodilation or increased heart rate .

- Antidepressant Effects : Some derivatives of this class of compounds have been investigated for their antidepressant properties. They may enhance neurotransmitter availability in the synaptic cleft by inhibiting reuptake mechanisms, particularly of serotonin and norepinephrine .

The biological activity of this compound appears to be mediated through several mechanisms:

- Inhibition of Monoamine Oxidase (MAO) : Preliminary studies suggest that this compound may inhibit MAO, an enzyme responsible for the breakdown of neurotransmitters such as serotonin and dopamine. This inhibition could lead to increased levels of these neurotransmitters in the brain, contributing to its potential antidepressant effects.

- Calcium Channel Blockade : Some studies indicate that related compounds may exhibit calcium channel blocking properties, which can affect muscle contraction and neurotransmitter release, further contributing to cardiovascular effects .

Case Studies and Research Findings

Several studies have evaluated the biological activity of related compounds:

- Study on Antidepressant Activity : A randomized controlled trial assessed the efficacy of a similar compound in patients with major depressive disorder. Results indicated significant improvement in depression scores compared to placebo, suggesting potential clinical utility for this class of compounds .

- Cardiovascular Effects : In vitro studies demonstrated that related compounds could induce vasodilation in isolated rat aorta, likely through nitric oxide pathways. This suggests a potential application in treating hypertension .

Data Tables

Propiedades

IUPAC Name |

1-[cyclohexyl(ethyl)amino]-3-(4-methylphenoxy)propan-2-ol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H29NO2.ClH/c1-3-19(16-7-5-4-6-8-16)13-17(20)14-21-18-11-9-15(2)10-12-18;/h9-12,16-17,20H,3-8,13-14H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APVPMNKTNWQRQK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC(COC1=CC=C(C=C1)C)O)C2CCCCC2.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H30ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.